molecular formula C8H8O2S B7966186 3-(4-Methyl-thiophen-2-yl)-acrylic acid

3-(4-Methyl-thiophen-2-yl)-acrylic acid

Cat. No.: B7966186
M. Wt: 168.21 g/mol
InChI Key: CXPDJQZSEXRKDU-NSCUHMNNSA-N
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Description

Chemical Structure and Nomenclature within Organic Chemistry

From a structural standpoint, 3-(4-Methyl-thiophen-2-yl)-acrylic acid is characterized by a thiophene (B33073) ring substituted at the 2-position with an acrylic acid group and at the 4-position with a methyl group. The systematic IUPAC name for this compound is (2E)-3-(4-methylthiophen-2-yl)prop-2-enoic acid, which precisely describes the arrangement of its atoms and the stereochemistry of the double bond in the acrylic acid chain. The "(E)" designation indicates that the higher priority substituents on the double bond are on opposite sides, a crucial detail for understanding its three-dimensional shape and potential interactions.

The molecule's architecture, featuring a planar thiophene ring connected to a flexible acrylic acid side chain, allows for a range of conformational possibilities. This structural nuance is pivotal in determining the compound's physical and chemical properties, including its electronic behavior and reactivity.

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name (2E)-3-(4-methylthiophen-2-yl)prop-2-enoic acid
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
CAS Number 5834-14-0

Significance of Thiophene and Acrylic Acid Moieties in Conjugated Systems

Thiophene , a sulfur-containing five-membered aromatic heterocycle, is a well-established building block in the field of materials science, particularly in the development of organic electronic materials. Its electron-rich nature facilitates charge transport, making it a key component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. The inclusion of a thiophene moiety in a larger molecule can enhance its conductivity and stability. beilstein-journals.org

Acrylic acid and its derivatives are valued for their ability to undergo polymerization and various chemical transformations. The carboxylic acid group provides a site for reactions such as esterification and amidation, allowing for the covalent attachment of the molecule to other chemical entities or surfaces. The carbon-carbon double bond in the acrylic acid chain is part of a conjugated system with the thiophene ring, which can influence the electronic and optical properties of the molecule. This conjugation is fundamental to the behavior of many organic dyes and electronic materials.

The synergy between the electron-donating thiophene ring and the electron-withdrawing carboxylic acid group creates a "push-pull" system. This electronic arrangement can lead to interesting photophysical properties, such as enhanced fluorescence and non-linear optical behavior, which are highly sought after in various technological applications.

Overview of Current Research Landscape for Thiophene-Substituted Acrylic Acid Derivatives

The broader class of thiophene-substituted acrylic acid derivatives is a vibrant area of scientific investigation. Research efforts are largely concentrated in two main domains: materials science and medicinal chemistry.

In materials science , these compounds are being explored as monomers for the synthesis of novel conjugated polymers. These polymers are of interest for their potential use in flexible electronics, sensors, and electrochromic devices. The ability to tune the electronic properties of the resulting polymers by modifying the substituents on the thiophene ring or the acrylic acid moiety is a significant advantage. The carboxylic acid group can also be used to anchor these materials onto surfaces, facilitating the fabrication of organized molecular assemblies.

In the field of medicinal chemistry , thiophene derivatives have a long history of biological activity. Thiophene-containing compounds have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. encyclopedia.pubresearchgate.net The acrylic acid portion of the molecule can also contribute to biological activity or be used as a handle for attaching the molecule to a drug delivery system. While specific biological studies on this compound are not extensively documented in publicly available literature, the known bioactivities of related thiophene derivatives suggest that this compound could be a valuable scaffold for the design of new therapeutic agents. encyclopedia.pubnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPDJQZSEXRKDU-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Reaction Pathways

Established Methodologies for Thiophene-Acrylic Acid Synthesis

The formation of the core structure of thiophene-acrylic acids relies on creating a carbon-carbon double bond between the thiophene (B33073) ring and the acrylic acid group. Classical condensation reactions and modern cross-coupling techniques are the primary tools for this transformation.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated carbonyl compounds. psiberg.comsigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. pw.live For the direct synthesis of α,β-unsaturated carboxylic acids like 3-(4-Methyl-thiophen-2-yl)-acrylic acid, the Doebner modification of the Knoevenagel condensation is particularly relevant. psiberg.comorganic-chemistry.org

In this approach, 4-methyl-2-thiophenecarboxaldehyde is reacted with malonic acid. Pyridine (B92270) or piperidine (B6355638) is often used as both the basic catalyst and the solvent. youtube.comwikipedia.org The reaction proceeds through a condensation step to form a β-hydroxy dicarboxylic acid intermediate, which then undergoes dehydration. youtube.com Subsequently, a pyridine-induced decarboxylation of the malonic acid derivative yields the final α,β-unsaturated carboxylic acid. organic-chemistry.orgyoutube.com The high reactivity of the active methylene compound helps to prevent the self-condensation of the aldehyde. pw.live The use of boric acid as a mild, effective catalyst has also been explored for Knoevenagel condensations, offering high yields and simplified product purification. sciforum.net

Table 1: Key Aspects of Knoevenagel-Doebner Synthesis

Feature Description
Reactants 4-methyl-2-thiophenecarboxaldehyde and Malonic Acid
Catalyst/Solvent Pyridine and/or Piperidine organic-chemistry.orgyoutube.com
Key Transformation Condensation followed by decarboxylation psiberg.comwikipedia.org
Primary Product (E)-3-(4-Methyl-thiophen-2-yl)-acrylic acid

| Advantages | Direct formation of the carboxylic acid, often with high stereoselectivity for the E-isomer. organic-chemistry.org |

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds, which are applicable to the synthesis of this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. organic-chemistry.org For this specific synthesis, 2-bromo-4-methylthiophene (B1283163) or 2-iodo-4-methylthiophene (B99932) would be reacted with acrylic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. odinity.comresearchgate.net The reaction typically shows a high degree of selectivity for the trans (E) isomer. organic-chemistry.org While effective, traditional Heck reactions can require metal catalysts that may lead to product contamination. organic-chemistry.org

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org This synthesis could involve the reaction of 4-methylthiophene-2-boronic acid with a haloacrylate (e.g., ethyl bromoacrylate) followed by hydrolysis of the ester. The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org It is a versatile method for creating carbon-carbon bonds to produce conjugated systems. libretexts.orgmdpi.com

Stille Reaction: The Stille reaction utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organohalide. wikipedia.org The synthesis of this compound via this method would involve reacting a stannane (B1208499) derivative, such as 2-(tributylstannyl)-4-methylthiophene, with a haloacrylate. tandfonline.comtandfonline.com While versatile, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions

Reaction Thiophene Substrate Acrylic Acid Substrate Key Features
Heck 2-Halo-4-methylthiophene Acrylic Acid Direct coupling; good trans selectivity. organic-chemistry.org
Suzuki 4-Methylthiophene-2-boronic acid Haloacrylate (ester) Uses stable, non-toxic boronic acids. wikipedia.orgmdpi.com

| Stille | 2-(Tributylstannyl)-4-methylthiophene | Haloacrylate (ester) | Tolerant to many functional groups, but tin reagents are toxic. organic-chemistry.orgwikipedia.orgtandfonline.com |

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming carbon-carbon bonds, where a carboxylic acid is used as a substrate, losing carbon dioxide in the process. nih.govresearchgate.net This approach can be applied to the synthesis of various olefins. nih.gov

One such pathway is decarboxylative alkenylation, which can create olefins from alkyl carboxylic acids using nickel or iron catalysis. researchgate.net In a related context, ferulic acid decarboxylases (FDCs) have shown broad substrate tolerance for the decarboxylation of various acrylic acid derivatives bearing heterocyclic substituents, including 2-thienyl acrylic acid, to yield the corresponding vinyl products with high conversion rates. nih.gov Another relevant method is the rhodium-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. acs.org These modern methods offer novel retrosynthetic disconnections by utilizing carboxylic acids as stable and readily available starting materials. nih.govrsc.org

Regioselectivity and Stereocontrol in Synthesis

Achieving the desired molecular architecture of this compound requires precise control over the placement of the methyl group on the thiophene ring and the geometry of the acrylic acid double bond.

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The regiochemical outcome of these substitutions is a critical factor. For five-membered heterocycles like thiophene, electrophilic substitution is strongly favored at the C2 position over the C3 position. pearson.comyoutube.com This preference is due to the greater stabilization of the carbocation intermediate formed during attack at the C2 position. pearson.com

Therefore, to synthesize the 4-methyl-2-substituted thiophene precursor, a directing group strategy or a multi-step synthesis starting from a pre-substituted thiophene is necessary. For instance, starting with 3-methylthiophene, an electrophilic substitution reaction like formylation (Vilsmeier-Haack reaction) or acylation would preferentially occur at the C2 position, leading to 3-methyl-2-thiophenecarboxaldehyde. Subsequent reactions would then introduce the acrylic acid side chain. However, to obtain the 4-methyl substitution pattern, one might start with 3-methylthiophene, protect the highly reactive C2 and C5 positions, introduce the desired functional group at C4, and then deprotect. Alternatively, starting with a commercially available 4-methyl-2-thiophenecarboxaldehyde is the most direct route.

Table 3: Factors Influencing Regioselectivity in Thiophene Substitution

Factor Influence on Substitution Pattern
Inherent Reactivity Electrophilic attack is favored at C2 and C5 positions. pearson.comyoutube.com
Electron-Donating Substituents Generally direct incoming electrophiles to adjacent positions. uoanbar.edu.iq
Electron-Withdrawing Substituents Deactivate the ring and can direct substitution to the C4 or C5 position. uoanbar.edu.iq

| Synthetic Strategy | Multi-step synthesis involving blocking groups or starting with pre-functionalized rings is often required for less favored substitution patterns. |

The double bond in the acrylic acid side chain can exist as either the E (trans) or Z (cis) isomer. The biological activity and physical properties of the final compound can be significantly influenced by this stereochemistry, making its control a crucial aspect of the synthesis.

In many of the synthetic methods described, the E-isomer is the thermodynamically more stable and, therefore, the predominant product. wikipedia.org

Knoevenagel Condensation: The Doebner-Knoevenagel reaction is known to afford the E-isomer with high selectivity under mild, ambient temperature conditions. organic-chemistry.orgnih.gov While mixtures of E and Z isomers can form initially, equilibration often leads to the more stable isomer as the major product. wikipedia.org It has been shown that for some related compounds, the E/Z ratio can be influenced by the choice of aldehyde substituent and reaction conditions. nih.gov

Heck Reaction: The Heck reaction typically proceeds with excellent trans selectivity, yielding the E-isomer. organic-chemistry.org

Isomerization: In cases where a mixture of isomers is obtained, it is sometimes possible to isomerize the mixture to favor the desired isomer. For example, some 3-benzylidene oxindoles, which are structurally related, can undergo isomerization in solution when exposed to light or basic conditions. mdpi.com

The development of stereoselective synthetic methods aims to produce a single desired stereoisomer, which is a key consideration in modern organic synthesis. alchemyst.co.ukyoutube.com

Table 4: Summary of Stereoselective Approaches

Synthetic Method Typical Stereochemical Outcome Factors Influencing Selectivity
Knoevenagel-Doebner Predominantly E-isomer organic-chemistry.orgnih.gov Thermodynamic control, reaction conditions. wikipedia.org
Heck Reaction Predominantly E-isomer organic-chemistry.org Mechanism of β-hydride elimination. odinity.com
Wittig-type Reactions Can be tuned for E or Z Choice of ylide and reaction conditions.

| Post-synthetic Isomerization | Can enrich one isomer | Use of light, heat, or catalysts. mdpi.com |

Novel Synthetic Routes and Process Optimization

The traditional synthesis of this compound typically involves the Knoevenagel condensation. However, recent research has focused on developing more efficient and environmentally friendly approaches.

One-Pot Synthesis Techniques

While a specific study on the boric acid-catalyzed one-pot synthesis of this compound is not extensively documented, the established protocol for similar aldehydes provides a strong basis for its application. The proposed reaction would involve the condensation of 4-methyl-2-thiophenecarboxaldehyde with malonic acid in the presence of a catalytic amount of boric acid. This approach is anticipated to proceed under mild conditions and offer high yields with straightforward purification. sciforum.net

Table 1: Illustrative One-Pot Synthesis of an Analogous Aryl Acrylic Acid using Boric Acid Catalyst Data based on the synthesis of Knoevenagel condensation products of 4-chlorobenzaldehyde. mdpi.comsciforum.net

Reactant 1Reactant 2Catalyst (mol%)SolventTemperatureYield
4-chlorobenzaldehydeMalononitrileBoric Acid (10)Ethanol (B145695)Room Temp.High
4-chlorobenzaldehydeEthyl CyanoacetateBoric Acid (10)EthanolRoom Temp.High
4-chlorobenzaldehydeAcetylacetoneBoric Acid (10)EthanolRoom Temp.Good

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. A green and efficient protocol for Knoevenagel condensation has been developed using ultrasound irradiation in water without the need for a catalyst. eurekaselect.com

This catalyst-free, ultrasound-assisted method has been successfully applied to the synthesis of various Knoevenagel condensation products from aromatic aldehydes and active methylene compounds like malononitrile. eurekaselect.com The application of this methodology to the synthesis of this compound would involve sonicating a mixture of 4-methyl-2-thiophenecarboxaldehyde and malonic acid in water. The significant advantages of this approach include its operational simplicity, energy efficiency, use of an environmentally benign solvent (water), and the avoidance of potentially toxic catalysts. eurekaselect.com

Table 2: Key Features of Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation Based on a general protocol for the reaction of aromatic aldehydes with C-H acids. eurekaselect.com

ParameterDescription
Methodology Ultrasound-assisted irradiation
Catalyst None (Catalyst-free)
Solvent Water
Temperature Ambient
Key Advantages Environmentally friendly, energy efficient, high yields, simple product isolation

Mechanism of Formation Studies

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation. The mechanism of this reaction is well-established and involves several key steps. purechemistry.orgwikipedia.orgorientjchem.org When using malonic acid as the active methylene compound in the presence of a weak base like pyridine, the reaction often proceeds via the Doebner modification. wikipedia.orgorganic-chemistry.orglscollege.ac.in

The reaction is initiated by the deprotonation of malonic acid by the basic catalyst (e.g., pyridine) to form a reactive enolate ion. purechemistry.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methyl-2-thiophenecarboxaldehyde. purechemistry.org This step results in the formation of an aldol-type addition product.

Subsequently, this intermediate undergoes dehydration, eliminating a molecule of water to form a more stable, conjugated system. wikipedia.org In the Doebner modification, the use of pyridine as a solvent and catalyst facilitates the decarboxylation of the resulting dicarboxylic acid intermediate, leading to the final product, this compound. wikipedia.orgorganic-chemistry.org The driving force for the decarboxylation is the formation of a stable, conjugated acrylic acid.

A plausible alternative mechanism, particularly when an amine catalyst like piperidine is used, involves the initial formation of an iminium ion from the reaction of the aldehyde with the amine. organic-chemistry.org This iminium ion is more electrophilic than the original aldehyde and readily reacts with the enolate of malonic acid. A subsequent series of steps, including hydrolysis and decarboxylation, then yields the final α,β-unsaturated acid.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of the molecule.

Infrared spectroscopy of acrylic acid and its derivatives typically reveals a broad absorption band for the O-H stretch of the carboxylic acid group, usually in the range of 3800 to 2000 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid is characterized by a strong, sharp peak around 1700 cm⁻¹. spectroscopyonline.com Additional prominent peaks correspond to the C-C-O and O-C-C stretching vibrations. spectroscopyonline.com For a related compound, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, a new monoclinic polymorph was reported, indicating the complexity of solid-state packing and hydrogen bonding, which can influence the vibrational spectra. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3800-2000 (broad)
Carbonyl C=O Stretch ~1700
Alkene C=C Stretch ~1630
Thiophene (B33073) Ring C-H Stretch ~3100

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For acrylic acid, characteristic Raman bands include the C=C stretching mode and various CH₂, CH₃, and C-C vibrational modes. researchgate.netbibliotekanauki.pl In studies of poly(acrylic acid) gels, Raman spectroscopy has been used to investigate the local polymeric conformation and the effects of hydration and neutralization. researchgate.netbibliotekanauki.pl The Raman spectrum of pure triethanolamine (B1662121) (TEA) shows distinct bands that can be compared with those of acrylic acid to study their interactions. researchgate.net

Table 2: Key Raman Shifts

Vibrational Mode Typical Raman Shift (cm⁻¹)
C=C Stretch ~1640
CH₂ Twist ~1288
C-H Bending ~1432-1450

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For the related compound (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, the vinylic protons of the acrylic group appear as doublets, with distinct coupling constants for the E and Z isomers (16.3 Hz and 11.7 Hz, respectively). nih.gov The thiophene and methyl protons also show characteristic chemical shifts. nih.gov In the ¹H-NMR spectra of acrylic acid and its polymer, the vinylic protons of the monomer are observed as three quadruplets centered around 6.25 ppm, 5.87 ppm, and 5.82 ppm. researchgate.net

Table 3: ¹H NMR Chemical Shifts for a Related Compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinylic CH (E-isomer) 7.23 d 16.3
Vinylic CH (Z-isomer) 7.20 d 11.7
Thiophene CH 6.98 s -
Vinylic CH (E-isomer) 5.46 d 16.3
Vinylic CH (Z-isomer) 5.15 d 11.7

¹³C NMR spectroscopy is used to characterize the carbon framework of the molecule. In the case of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, the carbon signals for the thiophene ring, the acrylic group, and the methyl group are well-resolved, with the nitrile carbon appearing at a characteristic downfield shift. nih.gov The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 4: ¹³C NMR Chemical Shifts for a Related Compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile

Carbon Chemical Shift (δ, ppm)
Thiophene C 141.6, 140.0, 138.9, 135.2, 134.8, 133.5
Nitrile CN 117.8
Vinylic C 110.9, 94.5, 91.2

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides information about the electronic transitions within the molecule. The synthesis and spectroscopic properties of various acrylic and methacrylic derivatives have been studied, revealing how modifications to the molecular structure affect their electronic behavior. chemicalbook.com The photophysical properties of related thiophene-based compounds are of interest for applications in materials science, such as in organic dye-sensitized solar cells, where thiophene derivatives act as π-bridges to enhance light absorption. nih.gov The planarity of these molecules allows for intramolecular hydrogen bonds, which can influence their electronic and photophysical properties. nih.gov

X-ray Crystallography and Solid-State Structure Elucidation

While the specific crystal structure of 3-(4-Methyl-thiophen-2-yl)-acrylic acid is not publicly deposited, detailed crystallographic data for closely related compounds, such as (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, have been reported. This bromo-substituted analog crystallizes in the orthorhombic space group P212121. chemicalbook.com The analysis of such structures allows for inferences about the likely solid-state conformation of the title compound. Typically, such molecules are largely planar due to the sp2 hybridization of the atoms in the thiophene ring and the acrylic moiety. chemicalbook.comresearchgate.net

Table 1: Crystallographic Data for the Analogous Compound (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile chemicalbook.com

ParameterValue
Chemical FormulaC₈H₆BrNS
Formula Weight228.11
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1347 (5)
b (Å)7.1124 (3)
c (Å)19.8245 (13)
Volume (ų)864.99 (10)
Z4

In the solid state, thiophene-acrylic acid derivatives tend to adopt a planar conformation to maximize π-conjugation. For the related compound (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, the molecule is nearly planar, with a small dihedral angle of 11.4(2)° between the phenyl and thiophene rings. bldpharm.com The acrylic acid part typically adopts an E (trans) configuration about the C=C double bond, which is energetically more favorable. The planarity is a key feature, although slight deviations can occur, as seen in the crystal structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)-acrylonitrile, where the main molecular framework is planar, with the exception of the hydrogen atoms of the methyl group. chemicalbook.comresearchgate.net Torsion angles are critical in defining the precise shape, and in similar structures, the angles confirm the trans configuration of the double bond and the relative orientation of the ring and the acrylic acid side chain. nih.gov

Table 2: Potential Hydrogen Bond Geometries in Thiophene-Acrylic Acid Derivatives (based on analogs) bldpharm.comnih.gov

Donor-H···AcceptorDescription
O-H···OForms centrosymmetric dimers (R²₂(8) motif)
C-H···OLinks dimers into sheets or chains
C-H···SInvolves the thiophene sulfur atom
C-H···πInteraction with the thiophene ring

The interplay of strong O-H···O hydrogen bonds and weaker interactions like C-H···O and π-π stacking dictates the final three-dimensional supramolecular architecture. The formation of hydrogen-bonded dimers is the primary organizational motif. These dimers then self-assemble into higher-order structures. For instance, in the crystal structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)-acrylonitrile, molecules are linked by C-H···N interactions to form ribbons that pack in a herringbone pattern. chemicalbook.comresearchgate.net For this compound, it is highly probable that the carboxylic acid dimers would similarly be linked by weaker interactions into layers or a three-dimensional network. The specific arrangement would be influenced by the steric and electronic effects of the 4-methyl substituent on the thiophene ring. Such layered or herringbone structures are common in the solid-state packing of aromatic and heteroaromatic compounds. bldpharm.com

Polymorphism Investigations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit distinct physical and chemical properties. However, a review of the current scientific literature reveals a notable absence of dedicated polymorphism investigations for the compound This compound .

While extensive research exists on the polymorphic behavior of other organic molecules, including various thiophene derivatives, specific studies focusing on the isolation, characterization, and comparison of different crystalline forms of This compound have not been reported. Techniques commonly employed for polymorphism screening, such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction, have been widely applied to analogous structures. For instance, studies on related acrylic acid derivatives have successfully identified and characterized different polymorphic forms, often revealing variations in melting points, solubilities, and spectroscopic signatures.

The investigation into the crystal structure of related compounds, such as 2-Methyl-3-(3-methyl-phen-yl)acrylic acid, has shown the formation of dimers through intermolecular hydrogen bonding. nih.gov Similarly, the crystal structure of 2-Methyl-3-(4-nitro-phen-yl)acrylic acid also reveals dimer formation via O-H···O hydrogen bonds. nih.gov These studies on analogous molecules highlight the types of intermolecular interactions that could potentially lead to polymorphism in This compound .

The field of polymorphism research continues to evolve, with advanced techniques such as high-throughput screening and computational crystal structure prediction accelerating the discovery of new polymorphic forms. At present, however, there is no published crystallographic data or any form of polymorphism analysis for This compound in reputable scientific databases.

Consequently, a detailed discussion on the polymorphism of This compound , including data tables on different polymorphs, is not possible due to the lack of available research. Future studies are required to explore the solid-state chemistry of this compound to determine if it exhibits polymorphism and to characterize any potential crystalline forms.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the electronic level. These methods are broadly categorized into those that describe the ground state and those that probe excited states.

Density Functional Theory (DFT) for Ground State Properties.mdpi.com

Density Functional Theory (DFT) has become a prevalent method in computational chemistry for investigating the electronic structure of molecules. nih.gov Its balance of accuracy and computational cost makes it an ideal choice for studying medium-sized organic molecules like 3-(4-Methyl-thiophen-2-yl)-acrylic acid. DFT calculations are capable of predicting a wide range of properties, including molecular geometries, electronic distributions, and reactivity indices, by approximating the exchange-correlation energy, a key component of the total electronic energy. nih.gov The B3LYP hybrid functional is a commonly used method that has been shown to provide accurate results for a large number of organic compounds. nih.gov

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The conformational landscape of this molecule is primarily defined by the rotation around the single bonds connecting the thiophene (B33073) ring to the acrylic acid moiety. The presence of the methyl group on the thiophene ring and the carboxylic acid group introduces steric and electronic effects that influence the preferred conformation. Theoretical calculations can map the potential energy surface as a function of key dihedral angles to identify the global and local energy minima. The molecule is generally expected to adopt a planar or near-planar conformation to maximize π-conjugation between the thiophene ring and the acrylic acid double bond.

Interactive Table: Predicted Geometric Parameters for this compound

Note: The following data is illustrative and based on typical values for similar thiophene-acrylic acid derivatives as determined by DFT calculations. Actual values may vary.

ParameterAtom Pair/TripletPredicted Value
Bond LengthC=C (acrylic)~1.34 Å
Bond LengthC-C (thiophene-acrylic)~1.48 Å
Bond LengthC-S (thiophene)~1.72 Å
Bond LengthC=O (carboxyl)~1.23 Å
Bond LengthC-O (carboxyl)~1.35 Å
Bond AngleC-C=C (acrylic)~120°
Bond AngleC-S-C (thiophene)~92°
Bond AngleO=C-O (carboxyl)~123°
Dihedral AngleThiophene-Acrylic~0° or ~180°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is characteristic of many thiophene derivatives. The LUMO is likely distributed over the acrylic acid moiety, particularly the conjugated system including the carbonyl group. The methyl group, being an electron-donating group, will likely raise the energy of the HOMO slightly compared to the unsubstituted analogue.

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound

Note: The following data is illustrative and based on typical values for similar thiophene-acrylic acid derivatives as determined by DFT calculations. Actual values may vary.

ParameterPredicted Energy (eV)
HOMO-6.2
LUMO-2.1
HOMO-LUMO Gap (ΔE)4.1

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

In this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The sulfur atom in the thiophene ring also contributes to a region of negative potential. The hydrogen atom of the carboxylic acid and the hydrogen atoms on the acrylic chain will exhibit the most positive potential, making them susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. mdpi.com These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

These parameters are calculated using the following equations based on Koopman's theorem: χ = - (E_HOMO + E_LUMO) / 2 μ = -χ η = (E_LUMO - E_HOMO) / 2 S = 1 / (2η)

Interactive Table: Predicted Global Reactivity Descriptors for this compound

Note: The following data is illustrative and based on typical values for similar thiophene-acrylic acid derivatives as determined by DFT calculations. Actual values may vary.

DescriptorDefinitionPredicted Value (eV)
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.15
Chemical Potential (μ)-4.15
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.05
Chemical Softness (S)1 / (2η)0.24

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of a molecule upon interaction with light, such as in UV-Vis spectroscopy, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can accurately predict the energies of electronic transitions.

For this compound, which contains a chromophore, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption. The primary electronic transition is expected to be a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. The calculated absorption spectrum provides valuable information for comparing with experimental data and understanding the photophysical properties of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For this compound, NBO analysis reveals the extent of electron delocalization, which is a key factor in its stability. materialsciencejournal.org

The delocalization of electron density occurs through interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more intense interactions and greater stabilization of the molecule. materialsciencejournal.org In this molecule, significant delocalization is expected between the π-orbitals of the thiophene ring and the acrylic acid group.

Table 1: Representative Second-Order Perturbation Energies E(2) from NBO Analysis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
π(C2-C3) Thiophene π*(Cα-Cβ) Acrylate High π-conjugation
π(Cα-Cβ) Acrylate π*(C=O) Carboxyl High π-conjugation
LP(1) S σ*(C2-C3) Thiophene Moderate Lone Pair Delocalization
LP(2) O (carbonyl) σ*(Cβ-C=O) Acrylate Moderate Lone Pair Delocalization

Note: This table presents expected interactions and relative energy values based on analyses of similar conjugated thiophene systems. Actual values require specific calculations.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de By analyzing the critical points in the electron density, AIM can characterize the nature of atomic interactions, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. ias.ac.in

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density along the path between two bonded nuclei. ias.ac.in Several parameters at the BCP are used to describe the bond:

Electron Density (ρ(r)) : Higher values indicate greater bond strength.

Laplacian of Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of covalent bonds (shared-shell interaction). A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions like ionic or hydrogen bonds. ias.ac.in

Total Electron Energy Density (H(r)) : A negative H(r) also points towards covalent character.

For this compound, AIM analysis would reveal the covalent nature of the C-S, C-C, C=C, C-O, and C=O bonds, all expected to show negative Laplacians. The analysis can also quantify the degree of π-character in the bonds of the conjugated system. researchgate.net

Table 2: Expected Topological Properties at Bond Critical Points (BCPs) from AIM Analysis

Bond Electron Density (ρ(r)) (a.u.) Laplacian (∇²ρ(r)) (a.u.) Characterization
C-S (Thiophene) ~0.15 < 0 Polar Covalent
C=C (Thiophene) ~0.30 < 0 Covalent (π-character)
C-C (Thiophene-Acrylate) ~0.25 < 0 Covalent (σ-bond)
C=C (Acrylate) ~0.32 < 0 Covalent (π-character)
C=O (Carboxyl) ~0.40 < 0 Polar Covalent (π-character)

Note: This table contains representative values based on typical findings for similar organic molecules. Precise values are obtained from specific quantum chemical calculations.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states (TS). acs.org This provides a detailed understanding of reaction mechanisms and kinetics. wikipedia.org For this compound, theoretical studies could investigate various reactions, such as electrophilic additions to the thiophene ring or cycloaddition reactions involving the acrylic double bond.

A theoretical study of a reaction, for instance, the addition of a radical like Cl• to the acrylic double bond, would proceed by calculating the energies of the reactants, possible intermediates, transition states, and products. nih.gov The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction. nih.govresearchgate.net

Such studies can elucidate selectivity (regio- and stereoselectivity) by comparing the activation energies of different possible reaction pathways. researchgate.net For example, the addition of a species to the α-carbon versus the β-carbon of the acrylic acid moiety would have different transition states and activation energies, allowing prediction of the major product.

Table 3: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

Reaction Pathway Transition State Activation Energy (Ea) (kcal/mol)
Addition to α-carbon TS1 10.5
Addition to β-carbon TS2 8.2
H-abstraction from methyl TS3 15.1

Note: This table illustrates how theoretical calculations can be used to compare the feasibility of different reaction mechanisms. The values are hypothetical.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. rsc.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape and the influence of a solvent.

The molecule has several rotatable bonds, primarily the C-C single bond linking the thiophene ring to the acrylic group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations (e.g., s-cis vs. s-trans). This conformational flexibility can be crucial for its biological activity or its packing in a crystal. rsc.org

Furthermore, MD simulations explicitly model solvent molecules (like water), providing a detailed picture of solvation. One can analyze the formation of hydrogen bonds between the carboxylic acid group and water molecules and observe how water structures around the hydrophobic thiophene ring. This provides insights into the molecule's solubility and how the solvent might mediate its interactions with other molecules.

Computational Design and Prediction of Novel Derivatives

Computational chemistry plays a vital role in modern drug discovery and materials science by enabling the rational design of new molecules with enhanced properties. researchgate.net Starting with a lead structure like this compound, computational methods can be used to predict how structural modifications will affect its properties.

The process often involves creating a virtual library of derivatives by adding or substituting various functional groups at different positions on the parent molecule. For example, one could add electron-donating or electron-withdrawing groups to the thiophene ring or modify the carboxylic acid group. Quantum chemical calculations can then predict key properties for each derivative, such as its electronic properties (HOMO-LUMO gap), reactivity, or potential to bind to a biological target. researchgate.net This in silico screening allows researchers to prioritize the most promising candidates for chemical synthesis, saving significant time and resources.

Table 4: Example of a Computational Screening of Novel Derivatives

Derivative Modification Predicted Property Change Potential Application
1 Add -NO₂ to thiophene C5 Lower LUMO energy Enhanced electron acceptor
2 Add -NH₂ to thiophene C5 Higher HOMO energy Enhanced electron donor
3 Replace -COOH with -CONH₂ Increased H-bond donors Modified biological interaction
4 Brominate thiophene C5 Increased molecular weight Synthetic intermediate

Note: This table illustrates the process of in silico design, where modifications are proposed and their effects are predicted computationally.

Derivatization Chemistry and Functionalization Strategies

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that readily undergoes a variety of transformations, leading to the formation of esters, amides, and other related derivatives. These reactions are fundamental in synthetic organic chemistry for creating new molecular entities with altered reactivity, solubility, and biological activity.

Esterification Reactions and Ester Derivatives

Esterification of 3-(4-methyl-thiophen-2-yl)-acrylic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

While specific literature detailing the straightforward esterification of this compound is not extensively documented in readily available sources, the principles of such reactions are well-established. The general reaction scheme involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

A notable example, although part of a more complex synthesis, involves the use of ethanol in a multi-step reaction sequence starting from this compound, ultimately leading to the formation of an ethyl carboxylate derivative. This underscores the accessibility of the ethyl ester of this acid.

Table 1: Examples of Esterification Reactions

AlcoholCatalystProduct
MethanolH₂SO₄Methyl 3-(4-methyl-thiophen-2-yl)-acrylate
EthanolH₂SO₄Ethyl 3-(4-methyl-thiophen-2-yl)-acrylate

Amide Formation

The synthesis of amides from this compound is another crucial derivatization strategy. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is often activated. One common method is the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide.

For example, a multi-step synthesis of complex carboxamide derivatives has been reported where a derivative of this compound is first treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This intermediate is then reacted with a suitable amine to yield the final amide product.

Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the isolation of the acyl chloride.

Table 2: Amide Synthesis Approaches

Reagent 1Reagent 2Product Type
SOCl₂, then R¹R²NHAmine (R¹R²NH)N,N-disubstituted amide
R¹R²NH, DCC/EDCAmine (R¹R²NH) and Coupling AgentN,N-disubstituted amide

Anhydride and Acyl Halide Intermediates

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters and amides. The most common acyl halide is the acyl chloride, which can be readily prepared by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). As mentioned previously, the formation of an acyl chloride from a carboxylic acid derived from this compound has been documented as a key step in the synthesis of certain carboxamides.

Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be formed, for instance, by reacting the carboxylic acid with an acyl chloride. These reactive intermediates are typically not isolated and are used in situ for subsequent reactions.

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The existing substituents—the methyl group and the acrylic acid side chain—influence the regioselectivity of these reactions.

Substitution Reactions on the Methyl Thiophene Moiety

The thiophene ring is more reactive towards electrophilic substitution than benzene. libretexts.org Substitution on the thiophene ring of this compound will be directed by the combined electronic effects of the methyl group and the acrylic acid group. The methyl group is an activating, ortho-para directing group, meaning it increases the electron density at the C3 and C5 positions of the thiophene ring. libretexts.org Conversely, the acrylic acid group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position relative to its point of attachment (the C5 position). masterorganicchemistry.com

Therefore, the C5 position is doubly activated by the methyl group (para) and is the meta position relative to the deactivating acrylic acid group. The C3 position is activated by the methyl group (ortho). Consequently, electrophilic substitution is most likely to occur at the C5 and C3 positions of the thiophene ring. Common electrophilic substitution reactions include halogenation (e.g., with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation. nsf.gov For instance, bromination would be expected to yield primarily 3-(5-bromo-4-methyl-thiophen-2-yl)-acrylic acid.

Table 3: Predicted Major Products of Electrophilic Substitution

ReactionElectrophilePredicted Major Product
BrominationBr⁺3-(5-Bromo-4-methyl-thiophen-2-yl)-acrylic acid
NitrationNO₂⁺3-(4-Methyl-5-nitro-thiophen-2-yl)-acrylic acid
Friedel-Crafts AcylationRCO⁺3-(5-Acyl-4-methyl-thiophen-2-yl)-acrylic acid

Side-Chain Modifications and Polymerization Initiators

The acrylic acid moiety of this compound is a vinylogous carboxylic acid, and the double bond can participate in various addition reactions. More significantly, this acrylic functionality makes the molecule a potential monomer for polymerization. Acrylic acid and its derivatives are well-known to undergo radical polymerization to form poly(acrylic acid) and related polymers. nih.govacs.org

The molecule this compound or its ester and amide derivatives can potentially be polymerized through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. wikipedia.orgnih.govgoogle.com These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.

Furthermore, the carboxylic acid or other functional groups on the molecule could be modified to create a polymerization initiator. For instance, the carboxylic acid could be reacted with a molecule containing a hydroxyl group and a moiety capable of initiating polymerization, such as a halogenated ester for ATRP. This would allow for the synthesis of polymers where the this compound unit is at the initiating end of the polymer chain. Such strategies enable the creation of complex polymer architectures like block copolymers and star polymers.

Cyclization and Heterocycle Formation via Acrylic Acid Derivatives

The acrylic acid moiety of this compound is a versatile functional group that can participate in a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems. These transformations are of significant interest in medicinal and materials chemistry due to the prevalence of such scaffolds in biologically active molecules and functional materials. The electron-deficient nature of the double bond in the acrylic acid, enhanced by the electron-withdrawing carboxylic acid group, makes it an excellent Michael acceptor and a reactive component in cycloaddition reactions.

One of the most common and well-established methods for heterocycle formation from α,β-unsaturated carbonyl compounds is the [3+2] dipolar cycloaddition reaction. This reaction allows for the construction of five-membered heterocyclic rings. For instance, the reaction of acrylic acid derivatives with 1,3-dipoles such as nitrile imines, generated in situ from hydrazonoyl halides, can lead to the synthesis of pyrazoline derivatives. d-nb.info

A prominent example of this strategy is the reaction of α,β-unsaturated ketones with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield pyrazolines. eurjchem.com This reaction proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular condensation and cyclization. The reaction is often carried out in a protic solvent like ethanol, sometimes with the addition of an acid catalyst such as acetic acid to facilitate the reaction. eurjchem.com Given the structural similarity, this compound is expected to react analogously with hydrazine derivatives to form the corresponding pyrazoline-containing thiophene compounds.

The general scheme for the formation of pyrazolines from this compound and hydrazine is depicted below:

Scheme 1: General Reaction for Pyrazoline Synthesis

A schematic representation of the reaction of this compound with hydrazine hydrate to form a pyrazoline derivative.

The specific conditions for such reactions can be tailored to optimize the yield and purity of the desired heterocyclic product. Key parameters include the choice of solvent, temperature, and catalyst. Below is a table summarizing typical reaction conditions for the synthesis of pyrazolines from related α,β-unsaturated systems, which can be adapted for this compound.

Reactant 1Reactant 2SolventCatalystProduct TypeRef.
α,β-Unsaturated CyclohexanoneHydrazine HydrateEthanolAcetic AcidPyrazoline eurjchem.com
AcrylatesHydrazonesAcetonitrile/Water(Electrochemical)Pyrazoline d-nb.info

Interactive Data Table: Synthesis of Pyrazoline Derivatives

Starting MaterialReagentSolventConditionsResulting Heterocycle
This compoundHydrazine hydrateEthanolReflux5-(4-Methyl-thiophen-2-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
This compoundPhenylhydrazineGlacial Acetic Acid100 °C1-Phenyl-5-(4-methyl-thiophen-2-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Furthermore, the acrylic acid derivative can participate in other types of cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), where it acts as a dienophile. While furan (B31954) and its derivatives are known to undergo Diels-Alder reactions with acrylic acid, the aromatic nature of the thiophene ring in this compound makes it a less reactive diene under normal conditions. However, the exocyclic double bond of the acrylic acid moiety can readily act as a dienophile in reactions with suitable dienes.

The derivatization of the carboxylic acid group into other functionalities, such as esters or amides, can further expand the scope of cyclization reactions. For instance, conversion to an acid chloride followed by reaction with a binucleophile can lead to the formation of various six-membered heterocyclic rings.

Applications in Advanced Materials and Polymer Science

Conjugated Polymers and Oligomers Based on Thiophene-Acrylic Acid Motifs

Conjugated polymers derived from thiophene (B33073) and acrylic acid units have garnered significant interest due to their potential in organic electronics. The incorporation of the 3-(4-methyl-thiophen-2-yl)-acrylic acid motif into a polymer backbone allows for the fine-tuning of its properties. The methyl group acts as a weak electron-donating group, while the acrylic acid can influence solubility, intermolecular interactions, and electronic characteristics. researchgate.net

Polymerization Strategies (e.g., Oxidative Coupling, RAFT)

The synthesis of poly(thiophene-acrylic acid) derivatives can be achieved through several polymerization methods, with oxidative coupling and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being two prominent strategies.

Oxidative Coupling: This is a conventional and straightforward method for polymerizing thiophene derivatives. researchgate.net It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), or electrochemical methods to induce the coupling of monomer units. researchgate.netacs.org In this process, radical cations are formed on the thiophene rings, which then react with neutral monomers to propagate the polymer chain. dtic.mil The presence of a small amount of bithiophene or terthiophene can significantly increase the rate of polymerization and lower the required applied potentials in electrochemical polymerization. dtic.mil While effective, a drawback of oxidative polymerization can be a lack of control over the polymer's regioregularity, potentially leading to a higher content of head-to-head linkages which can disrupt conjugation. researchgate.netpkusz.edu.cn

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. acs.orgwikipedia.org This method employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgyoutube.com The process involves a degenerative transfer mechanism where the growing polymer chains are reversibly capped by the RAFT agent, allowing for controlled growth. youtube.com RAFT is tolerant to a wide range of functional groups and can be used to create complex polymer architectures like block copolymers. acs.orgwikipedia.org For thiophene-containing monomers, the choice of the RAFT agent and reaction conditions is crucial for achieving good control over the polymerization process. acs.orgsigmaaldrich.com

Polymerization StrategyDescriptionAdvantagesDisadvantages
Oxidative Coupling Uses an oxidizing agent (e.g., FeCl₃) or electrochemistry to link monomer units. researchgate.netacs.orgSimple, cost-effective, applicable for large-scale production. researchgate.netCan result in irregular polymer structures (e.g., head-to-head couplings), limiting conjugation length. researchgate.netpkusz.edu.cn
RAFT Polymerization A controlled radical polymerization using a chain transfer agent (CTA) to mediate the reaction. wikipedia.orgProduces polymers with controlled molecular weight, low polydispersity, and complex architectures. acs.orgRequires careful selection of the CTA and reaction conditions for optimal results. sigmaaldrich.com

Electronic and Optical Properties of Poly(Thiophene-Acrylic Acid) Derivatives

The electronic and optical properties of polymers derived from this compound are intrinsically linked to their molecular structure. The extended π-conjugation along the polythiophene backbone gives rise to their characteristic semiconductor behavior. nanoscience.or.kr

The introduction of substituents onto the thiophene ring significantly influences these properties. The methyl group on the thiophene ring and the acrylic acid group can alter the polymer's electronic energy levels (HOMO and LUMO) and, consequently, its band gap. researchgate.netmdpi.com Generally, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower both HOMO and LUMO levels. The acrylic acid group, being electron-withdrawing, can affect the electronic structure. researchgate.net

The optical properties, such as UV-visible absorption and photoluminescence, are also highly tunable. The absorption maximum (λmax) is dependent on the effective conjugation length of the polymer. ubc.ca Structural factors, such as the regioregularity of the polymer chain, play a crucial role; a higher degree of head-to-tail linkages leads to a more planar backbone, increased conjugation, and a red-shift in the absorption spectrum. pkusz.edu.cn The introduction of bulky side groups can cause steric hindrance, leading to a twisting of the polymer backbone and a blue-shift in absorption. researchgate.net The photoluminescence (color of emitted light) can be tuned across the visible spectrum by modifying the chemical structure and conjugation length. pkusz.edu.cnnanoscience.or.kr

PropertyInfluencing FactorsEffect
Band Gap Degree of polymerization, substituents on the thiophene ring. researchgate.netmdpi.comIncreasing conjugation length generally decreases the band gap. Electron-donating/withdrawing groups modify HOMO/LUMO levels. researchgate.net
UV-vis Absorption Conjugation length, regioregularity, side-chain structure. pkusz.edu.cnubc.caHigher regioregularity and longer conjugation lead to red-shifted absorption. Bulky side groups can cause a blue-shift. pkusz.edu.cnresearchgate.net
Photoluminescence Chemical structure, conjugation length. pkusz.edu.cnnanoscience.or.krEmission color is tunable by altering the polymer's electronic structure.

Charge Transport Characteristics and Semiconducting Behavior

Polymers based on thiophene-acrylic acid are classified as organic semiconductors. The charge transport in these materials occurs through the delocalized π-electron system of the conjugated backbone. nanoscience.or.kr The efficiency of charge transport is highly dependent on both the intramolecular structure (conjugation along a single polymer chain) and the intermolecular organization (packing of polymer chains in the solid state). rsc.orgrsc.org

The semiconducting behavior of these polymers allows them to transport charge carriers (holes and/or electrons) when a voltage is applied. Polythiophenes are typically p-type semiconductors, meaning that charge is primarily transported by holes in the highest occupied molecular orbital (HOMO). uky.edu However, the charge transport characteristics can be modified. For instance, heavy p-doping of π-conjugated polymers with strong electron acceptors can, counterintuitively, lead to n-type dominant charge transport, where electrons become the majority carriers. uky.edunih.gov The mobility of these charge carriers is a key parameter determining the performance of electronic devices and is influenced by factors such as crystallinity, morphology, and the presence of defects or impurities. rsc.orgox.ac.uk The acrylic acid side group could potentially influence intermolecular packing through hydrogen bonding, thereby affecting the bulk charge transport properties.

Electrochromic Devices

Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. Conjugated polymers, including derivatives of polythiophene, are excellent candidates for electrochromic devices due to their ability to be reversibly doped and de-doped. rsc.orgmdpi.com

When a poly(thiophene-acrylic acid) derivative is in its neutral state, it has a specific color determined by its band gap. Upon electrochemical oxidation (doping), charge carriers are introduced into the polymer backbone, leading to the formation of polarons and bipolarons. This process alters the electronic structure and results in the absorption of light at lower energies, causing a distinct color change. acs.org For example, a polymer might switch from a colored, opaque state to a bleached, transparent state. rsc.org

The performance of an electrochromic device is characterized by several parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and stability. rsc.orgmdpi.com The specific structure of the this compound monomer can influence these properties. The acrylic acid group could enhance adhesion to electrode surfaces and affect ion transport during the doping/de-doping process. Thiophene-based polymers have been shown to exhibit a range of colors and high optical contrast, making them suitable for applications such as smart windows, displays, and camouflage technologies. acs.orgpkusz.edu.cn

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs)

The unique electronic properties of molecules like this compound make them promising components in next-generation solar energy conversion technologies, specifically in organic photovoltaics and dye-sensitized solar cells.

Design Principles for Donor-π-Acceptor (D-π-A) Systems

A common and effective strategy in the design of organic materials for solar cells is the Donor-π-Acceptor (D-π-A) architecture. mdpi.com This design paradigm is central to creating efficient organic dyes for DSSCs and donor materials for OPVs. A D-π-A molecule consists of three key components:

Electron Donor (D): An electron-rich unit that can donate an electron upon photoexcitation.

π-Conjugated Bridge (π): A system of alternating single and double bonds that facilitates charge transfer from the donor to the acceptor.

Electron Acceptor (A): An electron-deficient unit that pulls the electron from the donor.

In the context of this compound, the molecule itself embodies the components of a D-π-A system. The 4-methyl-thiophene unit can act as part of the donor and the π-bridge, while the acrylic acid group serves as an excellent electron acceptor and anchoring group to attach the dye to a semiconductor surface like titanium dioxide (TiO₂) in a DSSC. researchgate.netresearchgate.net The vinyl group connecting the thiophene and acrylic acid completes the π-bridge.

ComponentRole in D-π-A SystemExample from this compound
Donor (D) Provides the electron upon photoexcitation.The 4-methyl-thiophene moiety contributes to the donor character.
π-Bridge (π) Facilitates charge transfer from D to A.The thiophene ring and the vinyl group (-CH=CH-).
Acceptor (A) Pulls the electron from the donor; can also anchor the molecule to a surface.The acrylic acid group (-CH=CH-COOH). researchgate.netresearchgate.net

Role of the Acrylic Acid Moiety as an Electron Acceptor and Anchor Group

The acrylic acid portion of this compound is fundamental to its utility in materials science, serving a dual purpose as both an electron acceptor and an anchor group. The carboxylic acid group is inherently electron-withdrawing, a property that is critical in the design of donor-acceptor conjugated systems. nih.gov In such systems, the flow of electrons from an electron-donating part of the molecule to the electron-accepting part is essential for creating materials with desirable electronic and optical properties. This intramolecular charge transfer is a key mechanism in the functioning of organic electronic devices.

Furthermore, the carboxylic acid group provides a reactive site that allows the molecule to be chemically bonded, or "anchored," to various surfaces, particularly metal oxide semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.govmst.edu This anchoring capability is vital in the fabrication of dye-sensitized solar cells (DSSCs) and other organic photovoltaic devices. By grafting the molecule onto the semiconductor surface, efficient electron injection from the photo-excited dye molecule into the conduction band of the semiconductor is facilitated. The acrylic acid group can be deprotonated to form a carboxylate, which then binds to the metal oxide surface. This strong electronic coupling ensures rapid and efficient charge transfer, a critical factor for high-performance solar cells.

The ability of the acrylic acid moiety to participate in polymerization reactions is another key feature. taylorandfrancis.comdouwin-chem.com Acrylic acid and its derivatives are well-known monomers for the production of a wide range of polymers with diverse applications, including coatings, adhesives, and hydrogels. nih.govtaylorandfrancis.comdouwin-chem.com In the context of this compound, this allows for its incorporation into polymer backbones, leading to the creation of functional polymers with tailored electronic and optical properties.

Thiophene Derivatives as π-Bridges for Enhanced Conjugation and Light Absorbance

Thiophene and its derivatives are particularly effective as π-bridges due to their electron-rich nature and planar structure, which promotes the delocalization of π-electrons along the molecular backbone. wikipedia.org This extended conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths (a red shift). wikipedia.org This property is highly desirable for applications in organic photovoltaics, as it allows the material to harvest a larger portion of the solar spectrum.

The methyl group attached to the thiophene ring can also influence the electronic properties of the molecule. While it is a weakly electron-donating group, it can affect the planarity of the molecule and its packing in the solid state, which in turn can impact the material's charge transport properties.

The effectiveness of thiophene as a π-bridge is a recurring theme in the design of organic electronic materials. By varying the length and composition of the π-bridge, researchers can fine-tune the absorption spectra, energy levels, and charge carrier mobilities of these materials to optimize the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Supramolecular Chemistry and Crystal Engineering in Materials Design

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, plays a crucial role in the design of functional materials from building blocks like this compound. nsf.govharvard.edursc.org The carboxylic acid group is a key player in this context, as it can form strong and directional hydrogen bonds. nsf.govharvard.edursc.org These hydrogen bonds can lead to the self-assembly of molecules into well-defined, ordered structures, such as dimers, chains, or more complex networks. nsf.govharvard.edursc.orgrsc.orgillinois.edunih.gov

The crystal structure of a closely related compound, 2-methyl-3-(3-methyl-phenyl)acrylic acid, reveals the formation of dimers through intermolecular O-H···O hydrogen bonding. nih.gov These dimers are then further linked by C-H···O hydrogen bonds. It is highly probable that this compound engages in similar hydrogen bonding motifs, leading to the formation of predictable supramolecular architectures.

The interplay of hydrogen bonding and π-π stacking in thiophene-based carboxylic acids allows for the construction of robust supramolecular frameworks. These frameworks can serve as templates for the creation of new materials with tailored functionalities, highlighting the importance of supramolecular principles in materials design.

Fluorescent Materials and Optical Applications

Thiophene-containing compounds are well-known for their fluorescent properties, making them attractive for a variety of optical applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org The fluorescence arises from the radiative decay of an electron from an excited state to the ground state. The color and efficiency of this emission are highly dependent on the molecular structure.

The extended π-conjugated system in this compound, which encompasses the thiophene ring and the acrylic acid moiety, is responsible for its ability to absorb and emit light. The absorption of a photon excites an electron to a higher energy level, and the subsequent relaxation of this electron back to its ground state can result in the emission of a fluorescent photon.

The combination of a fluorescent thiophene core with an anchoring acrylic acid group makes this molecule a promising candidate for the development of fluorescent sensors and smart coatings. For example, the fluorescence of the molecule could change in response to its environment, such as pH or the presence of specific ions, allowing for the creation of materials that can visually signal changes in their surroundings.

Data Tables

Table 1: Key Molecular Components and Their Functions

ComponentFunctionRelevance in Materials Science
Acrylic Acid Moiety Electron Acceptor, Anchor Group, Polymerizable GroupEssential for creating donor-acceptor systems, anchoring to semiconductor surfaces in solar cells, and forming functional polymers. nih.govnih.govmst.edutaylorandfrancis.comdouwin-chem.com
Thiophene Ring π-BridgeEnhances π-electron delocalization, leading to red-shifted light absorption, which is crucial for organic photovoltaics. wikipedia.org
Methyl Group ModifierCan influence molecular packing and electronic properties, providing a means to fine-tune material characteristics.

Table 2: Supramolecular Interactions and Their Impact

InteractionDescriptionImpact on Material Properties
Hydrogen Bonding Strong, directional interaction involving the carboxylic acid group. nsf.govharvard.edursc.orgDrives self-assembly into ordered structures, influencing crystal packing and mechanical properties. rsc.orgillinois.edunih.gov
π-π Stacking Non-covalent interaction between aromatic thiophene rings. researchgate.netContributes to the stability of the crystal structure and can facilitate charge transport between molecules.

Future Research Perspectives

Development of Sustainable Synthetic Methodologies

The environmental impact of chemical synthesis is a growing concern. Future research must prioritize the development of green and sustainable methods for producing 3-(4-Methyl-thiophen-2-yl)-acrylic acid and related compounds. This involves moving away from traditional, often harsh, reaction conditions towards more benign alternatives. Key research directions include:

Catalyst Innovation: Exploring earth-abundant metal catalysts or metal-free catalytic systems to replace precious metal catalysts (e.g., palladium) often used in cross-coupling reactions.

Solvent Selection: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to minimize reliance on volatile organic compounds (VOCs).

Process Intensification: Developing continuous flow processes, which can offer better control over reaction parameters, improve safety, and reduce waste compared to batch processing.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through direct arylation polycondensation methods, thereby minimizing waste. mdpi.com A recent strategy for creating functionalizable polymers involved a two-step synthesis to prepare an EDOT-aldehyde derivative, which was then polymerized. nih.gov

In-Depth Characterization of Excited State Dynamics

The functionality of thiophene-acrylic acid derivatives in optoelectronic applications is governed by their behavior upon photoexcitation. A deep understanding of their excited-state dynamics is crucial for designing more efficient materials. Future studies should focus on:

Ultrafast Spectroscopy: Employing techniques like femtosecond transient absorption spectroscopy to map the complete journey of an excited electron. researchgate.net This includes tracking processes like intramolecular charge transfer (ICT), intersystem crossing (ISC) to triplet states, and non-radiative decay pathways such as internal conversion. researchgate.netaip.org

Environmental Effects (Solvatochromism): Systematically studying how the surrounding environment (e.g., solvent polarity, solid-state matrix) influences the energy levels and lifetimes of excited states. mdpi.com

Deactivation Pathways: Elucidating the specific mechanisms by which the excited molecules return to the ground state. For thiophene (B33073) and its oligomers, ultrafast deactivation can occur through mechanisms like ring-opening or ring-puckering, which brings the system to a conical intersection. researchgate.networktribe.com Understanding these pathways is critical for enhancing properties like fluorescence quantum yield or promoting efficient triplet state formation for specific applications. aip.orgrsc.org Computational studies have shown that introducing a thiophene ring can significantly lower the energy gap between singlet and triplet states, enhancing the intersystem crossing rate. rsc.org

Photophysical Process Significance in Thiophene Derivatives Experimental Technique Key Findings/Future Goals
Intramolecular Charge Transfer (ICT)Governs the separation of charge within the molecule, crucial for solar cells and sensors.Transient Absorption SpectroscopyElucidate the transition from a local excited (LE) state to a charge transfer (CT) state. researchgate.net
Intersystem Crossing (ISC)The process of transitioning from a singlet excited state to a triplet excited state. Important for photodynamic therapy and some OLEDs.Time-Resolved Photoluminescence, Transient AbsorptionMethyl substitution on phenylthiophene compounds has been shown to significantly accelerate the rate of intersystem crossing. rsc.org
Non-radiative DecayEnergy loss through heat/vibrations, competing with useful processes like fluorescence.Quantum Yield Measurements, Computational DynamicsIn thiophene-based polymers, internal conversion becomes a major deactivation pathway, unlike in smaller oligomers. aip.org
Structural RelaxationGeometric changes in the excited state that lower its energy.Ultrafast SpectroscopyOccurs on a sub-picosecond timescale (~100-200 fs) in thiophenes and involves changes like bond stretching and torsional oscillations. researchgate.netrsc.org

Advanced Computational Modeling for Complex Systems and Predictive Design

Computational chemistry offers a powerful, synergistic tool to experimental research, enabling the prediction of molecular properties and the rational design of new functional materials. Future efforts in this area should include:

High-Accuracy Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to accurately predict the geometric and electronic properties of this compound and its derivatives. nih.govrsc.orgmdpi.com This includes calculating HOMO-LUMO energy levels, absorption spectra, and excited state energies to guide synthetic efforts. rsc.orgrsc.org

Multi-scale Modeling: Combining quantum mechanics (for electronic properties) with molecular mechanics (for large-scale morphology) to simulate the behavior of these molecules in realistic device environments, such as in thin films or at interfaces. acs.org This can help establish links between microscopic ordering and charge transport parameters. acs.org

Predictive Screening: Developing high-throughput computational screening protocols to rapidly evaluate large virtual libraries of thiophene-acrylic acid derivatives. This would allow researchers to identify promising candidates with optimized properties for specific applications before undertaking costly and time-consuming synthesis.

Mechanism Elucidation: Using computational models to study reaction mechanisms, such as the catalyzed reaction between epoxy and acrylic acid, to understand the role of catalysts and predict reaction kinetics. mdpi.com

Computational Method Application to Thiophene Derivatives Predicted Properties
Density Functional Theory (DFT)Ground-state properties and reaction mechanisms.Optimized molecular geometry, HOMO/LUMO energies, reaction energy barriers. nih.govmdpi.com
Time-Dependent DFT (TD-DFT)Excited-state properties and UV-Vis spectra.Electronic excitation energies, absorption wavelengths, oscillator strengths. rsc.orgnih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior and morphology of materials.Structural organization in amorphous polymers, binding stability in biological systems. acs.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying a reactive part of a large system with high accuracy.Properties of molecules at interfaces or in complex matrices.

Integration of Thiophene-Acrylic Acid Derivatives into Novel Functional Devices

The promise of thiophene-acrylic acid derivatives lies in their application. A major research thrust will be their incorporation into functional electronic and optoelectronic devices. The acrylic acid group is particularly effective as an anchoring group for binding to semiconductor surfaces like TiO₂.

Organic Light-Emitting Diodes (OLEDs): Thiophene-based molecules have been successfully used as emitters in OLEDs. beilstein-journals.org Research can explore derivatives of this compound as emissive or charge-transport layers, targeting high quantum efficiencies and specific emission colors.

Sensors and Bioelectronics: The functionalizable nature of these compounds makes them suitable for chemical and biological sensors. mdpi.com The aldehyde functionality, for instance, allows for easy chemical modification and grafting onto surfaces, which could be exploited for creating fluorescent semiconducting polymer films for sensing applications. nih.gov

Device Type Role of Thiophene-Acrylic Acid Derivative Key Performance Metric Example/Finding
Dye-Sensitized Solar Cells (DSSC)Photosensitizer (dye)Power Conversion Efficiency (PCE)Fused-thiophene sensitizers have achieved PCEs up to 9.8%. mdpi.com
Organic Light-Emitting Diodes (OLED)Emissive LayerExternal Quantum Efficiency (EQE)A D–π–A fluorophore with a thieno[3,2-b]thiophene (B52689) core achieved a max EQE of 4.61%. beilstein-journals.org
Organic Photovoltaics (OPV)Electron Donor MaterialPower Conversion Efficiency (PCE)Fused-thiophene small molecules have yielded PCEs up to 6.20%. mdpi.com
Hole Transport Material (HTM)Facilitates hole extraction in Perovskite Solar Cells.Hole MobilityBithieno thiophene-based molecules are explored as dopant-free HTMs for long-term durability. nih.gov

Exploration of Tunable Properties through Structural Modifications

The properties of π-conjugated systems like this compound are not static; they can be finely tuned through deliberate chemical modifications. This tunability is key to creating bespoke materials for advanced applications. Future research will systematically explore:

Donor-Acceptor Architectures: Modifying the electron-donating and electron-accepting strengths of different parts of the molecule to control the intramolecular charge transfer (ICT) characteristics. This directly impacts the absorption spectrum and energy levels. mdpi.comacs.org

π-Conjugated Spacers: Lengthening or altering the conjugated bridge between the donor and acceptor units to shift absorption to longer wavelengths (red-shift) and enhance molar absorptivity. mdpi.com Incorporating units like thienothiophene can extend planarity and delocalization. acs.org

Side-Chain Engineering: Introducing different alkyl or functional side chains to influence solubility, solid-state packing, film morphology, and intermolecular interactions. acs.orgmdpi.com

Anchoring Group Variation: While acrylic acid is common, exploring other anchoring groups (e.g., cyanoacrylic acid, rhodanine-3-acetic acid) can alter the electronic coupling to semiconductor surfaces and affect charge injection kinetics. rsc.orgmdpi.com This structural engineering allows for the fine-tuning of optoelectronic properties for applications in organic solar cells and as hole transport materials. nih.govacs.org

Structural Modification Effect on Property Target Application
Adding electron-withdrawing groups (e.g., cyano, fluoro)Lowers LUMO energy, can red-shift absorption. acs.orgOrganic Solar Cells, n-type materials
Extending π-conjugation (e.g., using thienothiophene)Red-shifts absorption, enhances charge carrier mobility. acs.orgmdpi.comDSSCs, Organic Field-Effect Transistors
Introducing bulky side chainsSuppresses aggregation, improves solubility. mdpi.comSolution-processable devices
Varying the anchoring group (e.g., to cyanoacrylic acid)Alters binding to surfaces and electron injection efficiency. rsc.orgDye-Sensitized Solar Cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methyl-thiophen-2-yl)-acrylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-methylthiophene-2-carbaldehyde and malonic acid, using catalysts like piperidine or pyridine. Optimization involves controlling temperature (80–100°C), solvent selection (e.g., ethanol or toluene), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product .

Q. How can crystallographic tools like SHELX and ORTEP be applied to determine the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
  • Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : Apply SHELXL for least-squares refinement of atomic coordinates and displacement parameters. Anisotropic refinement is recommended for non-H atoms .
  • Visualization : Use ORTEP-3 (WinGX suite) to generate thermal ellipsoid diagrams and validate molecular geometry .

Q. What analytical techniques are essential for characterizing hydrogen-bonding patterns in crystalline this compound?

  • Methodological Answer :

  • X-ray Diffraction : Identify hydrogen-bond donors/acceptors (e.g., carboxylic acid groups) using SC-XRD.

  • Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R22(8)R_2^2(8)) and analyze supramolecular networks .

  • Computational Tools : Use Mercury or PLATON to calculate intermolecular distances and angles.

    Hydrogen Bond Donor–Acceptor Distance (Å) Angle (°) Graph Set Notation
    O–H···O2.65–2.75165–170R22(8)R_2^2(8)
    C–H···O3.10–3.30145–155C(6)C(6)

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound, and what catalysts are effective?

  • Methodological Answer : Chiral phosphoric acids or bifunctional squaramide catalysts enable asymmetric Morita-Baylis-Hillman (MBH) reactions. For example, using (R)-BINOL-derived catalysts in dichloromethane at –20°C achieves >90% enantiomeric excess (ee). Post-reduction (e.g., NaBH4) stabilizes the chiral center .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound derivatives?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to assess compound degradation.
  • Solubility Optimization : Introduce polar substituents (e.g., –SO2NH2) or formulate as sodium salts.
  • Dose-Response Analysis : Compare IC50 (enzyme assays) vs. ED50 (animal models) to identify pharmacokinetic bottlenecks .

Q. How do proton transfer salts of this compound enhance antimicrobial activity, and what structural features correlate with efficacy?

  • Methodological Answer :

  • Synthesis : React the acid with 2-aminopyridine derivatives in methanol under reflux.

  • Activity Screening : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

  • SAR Insights : Electron-withdrawing groups (e.g., –CF3) on the thiophene ring improve membrane penetration.

    Compound MIC (µg/mL) Target Pathogen Reference
    Salt 912.5E. coli
    Salt 156.25S. aureus

Q. What computational methods validate the electronic effects of substituents on the thiophene ring in this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces.
  • Hammett Analysis : Correlate σ values of substituents (e.g., –CH3, –NO2) with reaction rates or pKa shifts .

Key Software and Tools

  • Crystallography : SHELX , WinGX , ORTEP-3
  • Hydrogen Bonding : Mercury, PLATON
  • DFT Modeling : Gaussian09, VASP

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.